1-Nonadecene

Description

1-nonadecene is a natural product found in Tanacetum vulgare, Streptomyces, and other organisms with data available.

Properties

IUPAC Name |

nonadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUYCJZUXOUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066377 | |

| Record name | 1-Nonadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 23 deg C; [Aldrich MSDS] | |

| Record name | 1-Nonadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000381 [mmHg] | |

| Record name | 1-Nonadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18435-45-5, 27400-77-7 | |

| Record name | 1-Nonadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NONADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41F44CP2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Nonadecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecene (B90666) is a long-chain alpha-olefin, an unsaturated hydrocarbon with the chemical formula C₁₉H₃₈.[1][2] As a naturally occurring compound found in various plants and bacteria, it has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties.[1][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies for this compound, aimed at professionals in research and drug development.

Chemical Structure

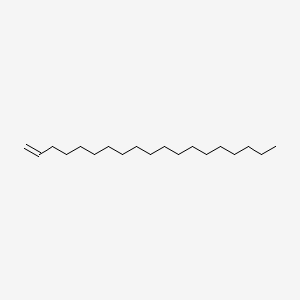

This compound is an unbranched alkene with a chain of nineteen carbon atoms and a single double bond located at the C-1 position.[1]

SMILES: CCCCCCCCCCCCCCCCCC=C[6][7]

InChI: InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3[7][8][9]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈ | [1][6][8][10] |

| Molecular Weight | 266.51 g/mol | [1][6][10][11] |

| CAS Number | 18435-45-5 | [6][8][10][11][12] |

| Melting Point | 23 °C | [1][11][12][13] |

| Boiling Point | 329 °C @ 760 mmHg181 °C @ 10 mmHg | [11][12][14] |

| Density | 0.79 g/mL at 25 °C | [3][11][12][13] |

| Refractive Index (n20/D) | 1.445 | [11][13] |

| Vapor Pressure | 0.000038 mmHg @ 25 °C | [1][12] |

| Solubility | Insoluble in water; Soluble in alcohol.[12][15] | [12][15] |

| logP (Octanol/Water Partition Coefficient) | 7.43 - 10.6 | [1][6][12][16] |

| Flash Point | >110 °C (>230 °F) | [11][13] |

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons at the C1 and C2 positions, typically observed in the deshielded region of the spectrum.[17] The remaining aliphatic protons appear as a complex multiplet in the upfield region.

¹³C NMR: The carbon NMR spectrum provides distinct signals for the two sp² hybridized carbons of the double bond, which are deshielded compared to the sp³ hybridized carbons of the long alkyl chain.[18] The number of signals corresponds to the number of non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the alkene functional group.[3][8][12]

-

=C-H Stretch: A band is typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibration of the C-H bonds on the double bond.[12]

-

C=C Stretch: A moderate band appears in the 1680-1640 cm⁻¹ region due to the C=C stretching vibration.[12]

-

=C-H Bend: Strong bands in the 1000-650 cm⁻¹ region are attributed to the out-of-plane bending vibrations of the C-H bonds on the double bond.[12]

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using electron ionization (EI), shows a molecular ion peak (M⁺) corresponding to its molecular weight.[6][16] The fragmentation pattern is characterized by the loss of alkyl radicals to form stable allylic cations.[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[18]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two KBr or NaCl plates.[11] Alternatively, a thin film can be cast on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for alkene C-H and C=C stretching and bending vibrations.

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from a mixture.

-

Ionization: Employ Electron Ionization (EI) to generate the molecular ion and fragment ions.[15]

-

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Experimental Workflow and Signaling Pathways

While specific signaling pathways involving this compound are a subject of ongoing research, a generalized workflow for its isolation and characterization from a natural source can be visualized. This compound has been identified as a metabolite in various organisms, and its isolation typically follows a standard phytochemical analysis pipeline.[4][19]

Caption: Generalized workflow for the isolation and characterization of this compound.

Conclusion

This compound presents a simple yet interesting molecular scaffold with potential for further investigation in drug discovery and development. This guide provides the foundational chemical and analytical information necessary for researchers to confidently work with this long-chain alkene. The detailed properties and standardized experimental protocols herein serve as a valuable resource for its synthesis, characterization, and exploration of its biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rsc.org [rsc.org]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. webassign.net [webassign.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound, 18435-45-5 [thegoodscentscompany.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. bhu.ac.in [bhu.ac.in]

- 19. Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Nonadecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Nonadecene, a long-chain alpha-olefin. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from synthesis to formulation. This document presents quantitative data in a clear, tabular format, details relevant experimental methodologies, and includes a visual representation of the general experimental workflow for characterizing such a compound.

Core Physical Properties of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C₁₉H₃₈. It consists of a nineteen-carbon chain with a double bond at the primary, or alpha, position. At room temperature, it exists as a colorless liquid or a white, waxy solid, depending on the ambient temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various scientific sources.

| Physical Property | Value | Units |

| Molecular Formula | C₁₉H₃₈ | - |

| Molecular Weight | 266.51 | g/mol |

| Density | 0.79 | g/mL at 25°C |

| Boiling Point | 329 | °C at 760 mmHg |

| 181 | °C at 10 mmHg | |

| Melting Point | 23 | °C |

| Refractive Index | 1.445 | n20/D |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol and ether. | - |

| Vapor Pressure | 0.000038 | mmHg at 25°C |

| Flash Point | >110 | °C |

Experimental Protocols for Property Determination

The following sections outline the general experimental methodologies that can be employed to determine the physical properties of long-chain alkenes like this compound.

Melting Point Determination

The melting point of a waxy solid like this compound can be determined using several methods, including the capillary tube method and Differential Scanning Calorimetry (DSC).

-

Capillary Tube Method: A small, powdered sample of this compound is packed into a thin-walled capillary tube, which is then attached to a thermometer. The apparatus is heated in a controlled manner in a liquid bath. The temperature range over which the sample melts is observed and recorded as the melting point.

-

Differential Scanning Calorimetry (DSC): DSC is a thermo-analytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or by using a Thiele tube.

-

Distillation Method: The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, when the liquid is boiling steadily, is the boiling point. For high-boiling liquids, vacuum distillation is employed to prevent decomposition, and the boiling point is reported at a specific pressure.

-

Thiele Tube Method: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the temperature rises, a steady stream of bubbles emerges from the capillary. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

The density of liquid this compound can be determined by accurately measuring its mass and volume.

-

Gravimetric Method: A known volume of the liquid is carefully measured using a calibrated pycnometer or a graduated cylinder. The mass of this volume is then determined using an analytical balance. The density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Refractometry: An Abbe refractometer is commonly used for this measurement. A few drops of the liquid sample are placed on the prism of the refractometer. Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and provides a direct reading of the refractive index at a controlled temperature.

Solubility Assessment

The solubility of this compound in various solvents is determined through simple miscibility tests.

-

Miscibility Test: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the solubility is observed. The compound is classified as soluble if it forms a homogeneous solution, and insoluble if it remains as a separate phase.[2] Due to its long hydrocarbon chain, this compound is nonpolar and thus expected to be insoluble in polar solvents like water but soluble in nonpolar organic solvents.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: General workflow for determining physical properties.

References

1-Nonadecene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-nonadecene (B90666), a long-chain alpha-olefin with emerging applications in various scientific fields. This document details its chemical and physical properties, synthesis, analytical methods, and known biological activities, with a focus on providing actionable experimental protocols.

Core Data Presentation

The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Parameter | Value | Reference(s) |

| CAS Number | 18435-45-5 | [1] |

| Molecular Formula | C₁₉H₃₈ | [1] |

| Molecular Weight | 266.51 g/mol | [1] |

| IUPAC Name | Nonadec-1-ene | |

| Synonyms | α-Nonadecene, Nonadecylene |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow liquid or waxy solid | |

| Melting Point | 23-25 °C | |

| Boiling Point | 333.6 °C at 760 mmHg | |

| Density | 0.79 g/cm³ at 25 °C | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane (B92381), diethyl ether) | |

| Vapor Pressure | 0.0001 mmHg at 25 °C |

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of this compound, offering high regioselectivity for the terminal double bond. The overall reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde. For the synthesis of this compound, octadecyltriphenylphosphonium bromide is reacted with formaldehyde (B43269).

Experimental Protocol:

Part 1: Synthesis of Octadecyltriphenylphosphonium Bromide (Phosphonium Salt)

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (B44618) (26.2 g, 0.1 mol) and 200 mL of anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromooctadecane (B154017) (33.3 g, 0.1 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The phosphonium salt will precipitate as a white solid.

-

Isolation: Cool the mixture to room temperature. Collect the white precipitate by vacuum filtration, wash with 50 mL of cold diethyl ether, and dry under vacuum to yield the octadecyltriphenylphosphonium bromide.

Part 2: Wittig Reaction to form this compound

-

Ylide Formation: In a flame-dried 1 L three-necked round-bottom flask under a nitrogen atmosphere, suspend the octadecyltriphenylphosphonium bromide (59.5 g, 0.1 mol) in 500 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) to the stirred suspension. The formation of the ylide is indicated by a color change to deep orange or red. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Formaldehyde: Introduce formaldehyde gas (generated by heating paraformaldehyde) into the ylide solution via a delivery tube, or add a solution of anhydrous formaldehyde in THF.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with hexane (3 x 150 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using hexane as the eluent to yield pure this compound.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in hexane to a final concentration of approximately 10-100 µg/mL.

-

GC-MS System: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, then ramp to 300 °C at 5 °C/min and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ):

-

~5.8 ppm (ddt, 1H, -CH=CH₂)

-

~4.9 ppm (m, 2H, -CH=CH₂)

-

~2.0 ppm (q, 2H, -CH₂-CH=CH₂)

-

~1.2-1.4 ppm (m, 30H, -(CH₂)₁₅-)

-

~0.88 ppm (t, 3H, -CH₃)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum with proton decoupling.

-

Expected Chemical Shifts (δ):

-

~139 ppm (-CH=CH₂)

-

~114 ppm (-CH=CH₂)

-

~34 ppm (-CH₂-CH=CH₂)

-

~29-32 ppm (-(CH₂)₁₅-)

-

~22.7 ppm (-CH₂-CH₃)

-

~14.1 ppm (-CH₃)

-

-

Caption: Analytical workflow for the characterization of this compound.

Biological Activities and Experimental Protocols

This compound has been reported to possess anti-inflammatory, antifungal, and antibiotic properties. The following are representative protocols for evaluating these activities in vitro.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with cell culture medium to achieve final concentrations for testing (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include vehicle control (DMSO) and unstimulated control wells.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

-

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain.

-

Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Incubation: Incubate the plate at 35 °C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the control well.

Caption: Workflow for in vitro biological activity testing of this compound.

References

The Biological Versatility of 1-Nonadecene in Plant Extracts: A Technical Guide for Researchers

An In-depth Exploration of the Antimicrobial, Anticancer, Antioxidant, and Anti-inflammatory Properties of 1-Nonadecene-Containing Plant and Fungal Extracts

Introduction

This compound (B90666), a long-chain aliphatic hydrocarbon, is a naturally occurring compound found in a variety of plant species and is also produced by some microorganisms.[1] While often identified as one of many constituents in plant essential oils and extracts, a growing body of evidence suggests that this compound may contribute significantly to the observed biological activities of these extracts. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound-containing plant and endophytic fungal extracts, with a focus on their potential applications in drug discovery and development. We will delve into the quantitative data on its antimicrobial, anticancer, antioxidant, and anti-inflammatory effects, detail the experimental protocols used to elicit these findings, and propose putative mechanisms of action based on the available scientific literature.

Biological Activities of this compound and Associated Extracts

This compound has been associated with a range of biological activities, primarily observed in studies of crude plant or fungal extracts where it is a constituent. The following sections summarize the key findings in major areas of therapeutic interest.

Antimicrobial Activity

Extracts containing this compound have demonstrated notable antibacterial and antifungal properties. These activities are typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

A study on the lipophilic extract of Cirsium vulgare identified this compound as a component and reported antibacterial and antifungal activities.[2] Similarly, an extract from the endophytic fungus Sarocladium kiliense, which contains this compound, exhibited significant antimicrobial activity against a panel of bacteria and fungi.[3] The rhizome hairs of Cibotium barometz also contain this compound and have been shown to possess antibacterial and antifungal properties.[4][5] While these studies suggest a contribution from this compound, it is important to note that the observed effects are likely due to the synergistic action of multiple compounds within the extracts.

Table 1: Antimicrobial Activity of this compound-Containing Extracts

| Plant/Fungus Species | Extract Type | Test Organism | MIC (µg/mL) | Reference |

| Sarocladium kiliense | Crude Extract | Bacillus subtilis | 62.5 | [3] |

| Klebsiella oxytoca | 62.5 | [3] | ||

| Candida albicans | 125 | [3] | ||

| Staphylococcus aureus | 250 | [3] | ||

| Escherichia coli | 250 | [3] | ||

| Cibotium barometz | Ethyl Acetate (B1210297) | Bacteria | 310 - 1250 | [4][5] |

| (Rhizome Hairs) | Fungi | 20 - 310 | [4][5] | |

| Cirsium vulgare | Hexane (B92381) | Escherichia coli | 15.62 (mg/mL) | [6] |

| Diethyl Ether | Staphylococcus aureus | 15.62 (mg/mL) | [6] | |

| Ethyl Acetate | Staphylococcus aureus | 15.62 (mg/mL) | [6] | |

| Ethyl Acetate | Bacillus subtilis | 3.9 (mg/mL) | [6] |

Anticancer (Cytotoxic) Activity

The cytotoxic potential of extracts containing this compound against various cancer cell lines has been another area of active investigation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of a substance required to inhibit the growth of a cell population by 50%.

The crude extract of the endophytic fungus Sarocladium kiliense demonstrated notable anticancer activity against Hep-G2 (human liver cancer) and MCF-7 (human breast cancer) cell lines, with IC50 values of 31.7 µg/mL and 49.8 µg/mL, respectively.[3] Gas chromatography-mass spectrometry (GC-MS) analysis of this extract confirmed the presence of this compound as one of its constituents.[3]

Table 2: Anticancer Activity of this compound-Containing Extracts

| Plant/Fungus Species | Extract Type | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Sarocladium kiliense | Crude Extract | Hep-G2 (Liver) | 31.7 | [3] |

| MCF-7 (Breast) | 49.8 | [3] |

Antioxidant Activity

Several studies have reported the antioxidant capacity of plant extracts containing this compound. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal effective concentration (EC50), the concentration of the antioxidant that will cause a 50% loss of the DPPH activity.

The ethyl acetate extract of the rhizome hairs of Cibotium barometz, which contains this compound, exhibited the lowest EC50 value for DPPH radical scavenging activity at 6.50 μg/mL, indicating strong antioxidant potential.[5]

Table 3: Antioxidant Activity of this compound-Containing Extracts

| Plant/Fungus Species | Extract Type | Assay | EC50 (µg/mL) | Reference |

| Cibotium barometz | Ethyl Acetate | DPPH | 6.50 | [5] |

| Cirsium vulgare | Methanolic | CUPRAC | 18.5 | [6] |

| Ethyl Acetate | CUPRAC | 33.5 | [6] | |

| Hexane | CUPRAC | 140.6 | [6] | |

| Methanolic | FRAP | 14.7 | [6] | |

| Ethyl Acetate | FRAP | 80.5 | [6] | |

| Diethyl Ether | FRAP | 127.5 | [6] | |

| Hexane | FRAP | 651.8 | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been suggested through studies on its effects on immune cells. While in vivo data for plant extracts containing this compound is still emerging, in vitro studies have provided some mechanistic insights.

A study investigating the immunological effects of this compound on human peripheral blood mononuclear cells (PBMCs) and periodontal ligament fibroblasts (PdLFs) found that it can modulate the expression of various cytokines. Specifically, this compound was shown to upregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-12A in both cell types, while downregulating the anti-inflammatory cytokine TGF-β1. This suggests a complex immunomodulatory role for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Identification of this compound

Objective: To extract and identify this compound from plant material.

Typical Protocol (Example from Cirsium vulgare study):

-

Extraction: The plant material is dried and powdered. A lipophilic extract is obtained using a Soxhlet apparatus with n-hexane as the solvent.

-

GC-MS Analysis: The hexane extract is analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Column: A capillary column (e.g., HP-5MS) is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to the oven to separate the components of the extract. For example, the temperature may start at a lower temperature and be gradually increased to a higher temperature.

-

Mass Spectrometry: The separated components are ionized (e.g., by electron impact) and the resulting mass spectra are recorded.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard and by matching the spectrum with a reference library (e.g., NIST).

-

References

- 1. Saroclazines A-C, thio-diketopiperazines from mangrove-derived fungi Sarocladium kiliense HDN11-84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phytochemical profiling and evaluation of antioxidant, anticancer, antimicrobial and antibiofilm activities of endophytic fungi isolated from Lavandula stricta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Antimicrobial and Antioxidant Efficacy of the Lipophilic Extract of Cirsium vulgare - PMC [pmc.ncbi.nlm.nih.gov]

1-Nonadecene: A Comprehensive Technical Guide on its Role as a Plant and Bacterial Metabolite

Authored by: Gemini

December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecene (B90666), a long-chain alpha-olefin, has been identified as a significant metabolite in both the plant and microbial kingdoms.[1] This technical guide provides an in-depth exploration of the biosynthesis, biological activities, and potential applications of this compound, with a focus on its roles in chemical ecology and pathophysiology. Quantitative data from various studies are summarized, and detailed experimental protocols for the extraction and analysis of this compound are provided. Furthermore, key metabolic and signaling pathways are visualized to offer a clear understanding of the molecular mechanisms associated with this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction to this compound

This compound (C19H38) is an unbranched alkene with a terminal double bond.[1] As a volatile organic compound (VOC), it participates in a variety of biological interactions. In plants, it is often a component of essential oils and cuticular waxes, contributing to defense and prevention of water loss.[2] In the bacterial realm, it has been identified as a secondary metabolite with notable antimicrobial and signaling properties.[1][2][3] Recent studies have also implicated this compound as a unique metabolite in certain human pathological conditions, highlighting its potential relevance in disease diagnostics and therapeutics.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H38 |

| Molar Mass | 266.5 g/mol [1] |

| Melting Point | 23 °C |

| Boiling Point | 329 °C @ 760 mmHg |

| IUPAC Name | Nonadec-1-ene[1] |

| CAS Number | 18435-45-5 |

This compound as a Plant Metabolite

Occurrence and Function in Plants

This compound is found in the lipophilic extracts of various plant species. It is a component of the plant cuticle, which serves as a protective barrier against environmental stressors.[2] The long aliphatic chain of this compound contributes to the hydrophobicity of the cuticle, which is essential for repelling water and regulating gas exchange.[2]

Table 2: Occurrence of this compound in Various Plant Species

| Plant Species | Plant Part | Concentration/Relative Abundance | Reference |

| Cirsium vulgare | Aerial Parts | 4.23% of hexane (B92381) extract | [2] |

| Annona muricata | Leaves | Identified as a component of ethanolic leaf extract | [4] |

| Lepidaploa cotoneaster | Aerial Parts | Identified as a metabolite | [5] |

| Amomum xanthioides | Not specified | Identified as a constituent | [5] |

Biosynthesis of this compound in Plants

The biosynthesis of long-chain alkenes like this compound in plants is linked to fatty acid metabolism. The process generally involves the decarboxylation of a corresponding long-chain fatty acid. While the specific enzymes for this compound synthesis are not fully characterized in all species, the general pathway is understood to involve fatty acid elongation followed by a terminal decarboxylation or desaturation step.

Caption: General biosynthetic pathway of this compound in plants.

This compound as a Bacterial Metabolite

Occurrence and Function in Bacteria

This compound has been identified as a metabolite in several bacterial species, most notably within the genus Streptomyces.[1][2] Its production is often associated with the secondary metabolism of these organisms. Functionally, this compound has demonstrated antimicrobial properties, suggesting a role in chemical warfare against competing microbes.[2] Furthermore, some volatile hydrocarbons serve as signaling molecules in bacterial communication, a role that is being explored for this compound.[6]

Table 3: Bacterial Sources and Biological Activity of this compound

| Bacterial Species | Biological Activity | Reference |

| Streptomyces sp. TN256 | Antibacterial and strong antifungal activity against Candida albicans | [2] |

| Unspecified bacteria in radicular cysts | Pro-inflammatory effects on human cells | [3] |

Biosynthesis of this compound in Bacteria

In bacteria, the biosynthesis of terminal olefins can be catalyzed by specific enzymes such as P450 fatty acid decarboxylases. These enzymes convert long-chain fatty acids into their corresponding 1-alkenes. The biosynthesis of bacterial meroterpenoids, which can involve complex cyclization reactions, showcases the diverse enzymatic machinery present in bacteria for modifying fatty acid precursors.[7][8]

Caption: Proposed biosynthetic pathway of this compound in bacteria.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest for drug development and other applications.

Antimicrobial Activity

Several studies have reported the antibiotic and antifungal properties of this compound.[4][9] Extracts containing this compound have shown efficacy against various pathogens. For instance, this compound from Streptomyces sp. TN256 displayed strong activity against Candida albicans.[2]

Table 4: Summary of Antimicrobial Activity

| Target Organism | Type of Activity | Source of this compound | Reference |

| Candida albicans | Strong antifungal | Streptomyces sp. TN256 | [2] |

| General | Antibiotic | Annona muricata extract | [4] |

| General | Antibacterial and Antifungal | General observation | [9] |

Inflammatory Response Modulation

A recent study identified this compound as a unique metabolite in radicular cysts, where it was shown to induce a pro-inflammatory microenvironment.[3] It was found to upregulate inflammatory cytokines such as IL-1β, IL-6, and IL-12A in periodontal ligament fibroblasts and peripheral blood mononuclear cells.[3] This finding suggests that this compound may play a role in the pathogenesis of certain inflammatory conditions.

Caption: Proposed inflammatory signaling pathway induced by this compound.

Experimental Protocols

Extraction of this compound from Biological Samples

The non-polar nature of this compound necessitates the use of organic solvents for its extraction from aqueous biological matrices.

Protocol 1: Liquid-Liquid Extraction (LLE)

-

Homogenization: Homogenize the biological sample (e.g., plant tissue, bacterial cell pellet) in a suitable buffer.

-

Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the homogenate and vortex thoroughly.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

-

Collection: Carefully collect the lower organic layer containing the lipids and non-polar metabolites.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane, ethyl acetate) for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

-

Sample Preparation: Place the sample (e.g., bacterial culture, plant material) in a sealed vial.

-

Incubation: Incubate the vial at a controlled temperature to allow volatile compounds to accumulate in the headspace.

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane) to the headspace for a defined period.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption and analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[10]

-

Injector: Splitless injection at 250-280°C.[10]

-

Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold for 5-10 minutes.[10]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[10]

Caption: General workflow for the extraction and analysis of this compound.

Conclusion and Future Directions

This compound is an intriguing metabolite with diverse roles in the biological world. Its presence in both plants and bacteria, coupled with its antimicrobial and immunomodulatory properties, makes it a compelling target for further research. Future studies should focus on elucidating the specific enzymatic pathways responsible for its biosynthesis in different organisms. A deeper understanding of its mechanism of action, particularly its interaction with cellular receptors and signaling pathways, could pave the way for the development of novel therapeutic agents for infectious and inflammatory diseases. The continued investigation of this compound and other long-chain alkenes will undoubtedly provide valuable insights into the chemical language that governs interactions between organisms and their environment.

References

- 1. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial and Antioxidant Efficacy of the Lipophilic Extract of Cirsium vulgare [mdpi.com]

- 3. Molecular pathogenicity of this compound and l-lactic acid, unique metabolites in radicular cysts and periapical granulomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. This compound, 18435-45-5 [thegoodscentscompany.com]

- 6. Pseudomonas fluorescens MFE01 uses 1-undecene as aerial communication molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of a bacterial meroterpenoid reveals a non-canonical class II meroterpenoid cyclase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound: Significance and symbolism [wisdomlib.org]

- 10. benchchem.com [benchchem.com]

The Industrial Versatility of 1-Nonadecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecene (B90666) is a long-chain alpha-olefin with the chemical formula C₁₉H₃₈. As a linear hydrocarbon with a terminal double bond, it serves as a valuable chemical intermediate in the synthesis of a wide array of industrial products. Its long alkyl chain imparts desirable hydrophobic properties, making it a key building block for surfactants, lubricants, and corrosion inhibitors. This technical guide provides an in-depth overview of the primary industrial applications of this compound, complete with experimental protocols and quantitative data to support further research and development.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Unit |

| Molecular Formula | C₁₉H₃₈ | - |

| Molecular Weight | 266.51 | g/mol |

| CAS Number | 18435-45-5 | - |

| Appearance | White powder to lump | - |

| Melting Point | 23 | °C |

| Boiling Point | 329 | °C |

| Density | 0.790 | g/cm³ at 25°C |

| Flash Point | 163.7 | °C |

| Solubility in Water | 3.989 x 10⁻⁵ | mg/L at 25°C (estimated) |

| LogP (o/w) | 9.979 | (estimated) |

Industrial Applications of this compound

The reactivity of the terminal double bond in this compound makes it a versatile precursor for a variety of industrial chemicals. The primary applications are detailed below.

Chemical Intermediate for Surfactant Synthesis

This compound is a key raw material in the production of anionic surfactants, specifically linear alkylbenzene sulfonates (LAS). These surfactants are widely used in detergents and cleaning agents due to their excellent cleaning performance and biodegradability.[1] The synthesis involves two main steps: Friedel-Crafts alkylation of benzene (B151609) with this compound to produce linear alkylbenzene (LAB), followed by sulfonation of the aromatic ring.

Part 1: Synthesis of Linear Nonadecylbenzene (B1582335) (LNB)

-

Materials: this compound, Benzene (anhydrous), Solid acid catalyst (e.g., H-Mordenite zeolite).

-

Procedure:

-

In a batch reactor, charge the solid acid catalyst.

-

Add anhydrous benzene to the reactor and heat to the desired reaction temperature (typically 80-120°C) under a nitrogen atmosphere.

-

Slowly add this compound to the stirred reaction mixture over a period of 1-2 hours.

-

Monitor the reaction progress by gas chromatography (GC) to determine the conversion of this compound.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Purify the resulting linear nonadecylbenzene by vacuum distillation to remove unreacted benzene and any side products.

-

Part 2: Sulfonation of Linear Nonadecylbenzene

-

Materials: Linear Nonadecylbenzene (from Part 1), Sulfonating agent (e.g., oleum (B3057394) or gaseous SO₃), Sodium hydroxide (B78521) solution.

-

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer and thermometer, place the linear nonadecylbenzene.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add the sulfonating agent to the stirred LNB. This reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Neutralize the resulting linear nonadecylbenzene sulfonic acid (LABSA) by the slow addition of a sodium hydroxide solution to obtain the sodium salt of linear nonadecylbenzene sulfonate (LAS).

-

Precursor for High-Performance Lubricants

This compound is utilized in the synthesis of poly-alpha-olefins (PAOs), which are high-performance synthetic lubricant base oils.[2] The process involves the oligomerization of this compound, followed by hydrogenation to saturate any remaining double bonds, resulting in a stable, high-viscosity lubricant with excellent thermal and oxidative stability.

-

Materials: this compound, Catalyst (e.g., AlCl₃ or BF₃ with a promoter like an alcohol), Hydrogen gas, Hydrogenation catalyst (e.g., Pd/C).

-

Procedure:

-

Oligomerization:

-

In a reaction vessel, charge this compound and the catalyst system.

-

Carry out the oligomerization reaction at a controlled temperature (e.g., 20-90°C).

-

Monitor the reaction progress by measuring the viscosity of the reaction mixture.

-

Upon reaching the desired viscosity, quench the reaction.

-

-

Hydrogenation:

-

Transfer the oligomer to a hydrogenation reactor.

-

Add the hydrogenation catalyst (e.g., Pd/C).

-

Pressurize the reactor with hydrogen gas and heat to the reaction temperature (e.g., 150-200°C).

-

Maintain the reaction until the complete saturation of the oligomers is achieved.

-

-

Purification:

-

Filter the hydrogenated product to remove the catalyst.

-

Distill the product under vacuum to separate different viscosity grades and remove any low-boiling by-products.[3]

-

-

Intermediate for Specialty Chemicals via Epoxidation

The terminal double bond of this compound can be readily converted to an epoxide ring, forming 1,2-epoxynonadecane. This epoxide is a highly reactive intermediate that can be used to introduce a variety of functional groups, making it a valuable building block for the synthesis of specialty chemicals such as plasticizers, stabilizers, and other performance additives. A common method for this transformation is epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4]

-

Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (solvent), Sodium bicarbonate solution.

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the stirred this compound solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 1,2-epoxynonadecane.

-

Purify the product by column chromatography if necessary.

-

Corrosion Inhibition and Metalworking Fluids

Due to its long hydrocarbon chain, derivatives of this compound can be effective corrosion inhibitors.[5] These molecules can adsorb onto metal surfaces, forming a protective hydrophobic layer that prevents contact with corrosive agents. While specific formulations are proprietary, this compound can be functionalized to create additives for metalworking fluids, providing both lubricity and corrosion protection.

A typical metalworking fluid formulation includes a base oil, emulsifiers, corrosion inhibitors, and other performance additives.[6][7] this compound or its derivatives could be incorporated as part of the base oil or as a lubricity and corrosion-inhibiting additive.

-

Base Oil (50-80%): Mineral oil, synthetic esters, or poly-alpha-olefins (potentially derived from this compound).

-

Emulsifiers (10-20%): Anionic or non-ionic surfactants to create a stable oil-in-water emulsion.

-

Corrosion Inhibitors (5-10%): Amine carboxylates, sulfonates, or other polar compounds that adsorb on the metal surface. Functionalized this compound could serve this purpose.

-

Other Additives (1-5%): Biocides, anti-foaming agents, and extreme pressure (EP) additives.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is stable under recommended storage conditions.[8] The primary hazard associated with this compound is that it may be fatal if swallowed and enters airways, posing an aspiration hazard.[9] Therefore, it is crucial to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile and valuable chemical with a range of industrial applications. Its long-chain structure and terminal double bond make it an ideal starting material for the synthesis of surfactants, high-performance lubricants, and various specialty chemicals. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore and optimize the use of this compound in their respective fields. Further research into novel derivatives and applications of this alpha-olefin is likely to uncover even more opportunities for its use in advanced materials and industrial processes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US5714656A - Bases for lubricating oils and process for their preparation - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media | Research, Society and Development [rsdjournal.org]

- 6. Formulation 101: How to Formulate a Basic Metalworking Fluid - ChemCeed [chemceed.com]

- 7. US20090149359A1 - Formulation of a metal working fluid - Google Patents [patents.google.com]

- 8. WO2020222171A1 - Base Oil from NAO via Ionic Catalyst Oligomerization and Hydroisomerization - Google Patents [patents.google.com]

- 9. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Nonadecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecene (B90666) is a long-chain alpha-olefin with the chemical formula C₁₉H₃₈.[1][2] As a naturally occurring compound found in various plants and microorganisms, it has garnered interest in biochemical research, particularly in studies related to inflammation and cellular signaling.[1][2] Its long hydrocarbon chain and terminal double bond make it a valuable precursor in the synthesis of more complex organic molecules and polymers.[1][3] This guide provides a comprehensive overview of the primary methods for the synthesis of this compound and the analytical techniques employed for its characterization, including detailed experimental protocols and tabulated quantitative data.

Physicochemical Properties of this compound

This compound is an unbranched alkene with a molecular weight of 266.51 g/mol .[1][2] It is a colorless liquid at room temperature, with a melting point of 23 °C.[2][4][5] Due to its long hydrocarbon chain, it is highly lipophilic and insoluble in water, but soluble in organic solvents like alcohol.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈ | [2][6] |

| IUPAC Name | nonadec-1-ene | [2] |

| CAS Number | 18435-45-5 | [2][6] |

| Molecular Weight | 266.51 g/mol | [1][2] |

| Melting Point | 23 °C | [4][5] |

| Boiling Point | 329 °C at 760 mmHg; 181 °C at 10 mmHg | [4][5] |

| Density | 0.79 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.445 | [5] |

| Flash Point | 163.7 °C (estimated) | [4] |

| logP (o/w) | 9.979 (estimated) | [4] |

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the desired purity, yield, and the availability of starting materials.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[7][8] In the synthesis of this compound, this would involve the reaction of octadecanal (B32862) with a methylidene phosphorane. The reaction is known for its reliability and the unambiguous placement of the double bond.[7]

-

Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will change, indicating the formation of the ylide.

-

Reaction with Aldehyde: Dissolve octadecanal (1 equivalent) in anhydrous THF in a separate flask. Cool the ylide solution back to 0 °C and add the octadecanal solution dropwise over 30 minutes.

-

Reaction Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (B92381) (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will contain this compound and triphenylphosphine (B44618) oxide. Purify the product by column chromatography on silica (B1680970) gel using hexane as the eluent.

-

Characterization: Confirm the identity and purity of the isolated this compound using NMR, IR, and MS analysis.

Caption: Workflow for the Wittig synthesis of this compound.

Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments.[9] this compound can be synthesized via the cross-metathesis of 1-decene (B1663960) and 1-undecene (B165158) using a ruthenium-based catalyst, such as the Grubbs catalyst. This method can be efficient, but may result in a mixture of products requiring careful purification.

Dehydration of 1-Nonadecanol (B74867)

The acid-catalyzed dehydration of 1-nonadecanol is a straightforward method for the synthesis of this compound.[10][11] This elimination reaction typically employs a strong acid, such as sulfuric acid or phosphoric acid, and heat. A potential drawback is the possibility of carbocation rearrangements leading to the formation of isomeric alkenes.

Characterization of this compound

The structural elucidation and purity assessment of synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the vinyl protons (=CH₂) and the allylic protons (-CH₂-CH=CH₂), as well as a large signal corresponding to the methylene (B1212753) protons of the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two sp² hybridized carbons of the double bond and a series of peaks for the sp³ hybridized carbons of the alkyl chain.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the this compound molecule. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C=C double bond and the vinylic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 266.[12] The fragmentation pattern is typically characterized by a series of losses of alkyl fragments.

Caption: General workflow for the characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic data for this compound.

| Technique | Observation | Characteristic Signals/Peaks | Reference |

| ¹H NMR | Chemical Shift (δ) in CDCl₃ | ~5.8 ppm (m, 1H, -CH=CH₂) ~4.9 ppm (m, 2H, =CH₂) ~2.0 ppm (q, 2H, -CH₂-CH=) ~1.3 ppm (br s, 30H, -(CH₂)₁₅-) ~0.9 ppm (t, 3H, -CH₃) | [12][13] |

| ¹³C NMR | Chemical Shift (δ) in CDCl₃ | ~139 ppm (-CH=CH₂) ~114 ppm (=CH₂) ~34 ppm (-CH₂-CH=) ~22-32 ppm (-(CH₂)₁₆-) ~14 ppm (-CH₃) | [12][14] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3075 cm⁻¹ (=C-H stretch) ~2925, 2855 cm⁻¹ (C-H stretch) ~1640 cm⁻¹ (C=C stretch) ~990, 910 cm⁻¹ (=C-H bend) | [2] |

| Mass Spectrometry | m/z | 266 [M]⁺, and fragments corresponding to alkyl chain cleavage. | [6][12] |

Biological Significance and Signaling

While a specific, detailed signaling pathway involving this compound is not yet fully elucidated, it has been identified as a metabolite in various bacteria and fungi and is implicated in biological processes such as inflammation.[1] Its high lipophilicity suggests it can readily interact with and penetrate biological membranes.[1] Further research is needed to determine the precise molecular targets and mechanisms of action of this compound in cellular signaling cascades.

Caption: Logical flow from synthesis to potential applications.

Conclusion

This technical guide has provided an in-depth overview of the synthesis and characterization of this compound. The Wittig reaction stands out as a reliable method for its synthesis, while a combination of NMR, IR, and mass spectrometry is essential for its thorough characterization. The availability of well-defined synthetic and analytical protocols is crucial for advancing the research into the biological roles and potential therapeutic applications of this compound and its derivatives.

References

- 1. Buy this compound (EVT-520741) | 18435-45-5 [evitachem.com]

- 2. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 18435-45-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 18435-45-5 [thegoodscentscompany.com]

- 5. This compound | 18435-45-5 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. journals.caf.ac.cn [journals.caf.ac.cn]

- 10. 1-Nonadecanol - Wikipedia [en.wikipedia.org]

- 11. 1-Nonadecanol | C19H40O | CID 80281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound(18435-45-5) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 1-Nonadecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-nonadecene (B90666), a long-chain aliphatic alkene. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control in research and development settings.

Introduction to this compound

This compound (C₁₉H₃₈) is an unsaturated hydrocarbon with a terminal double bond.[1][2] Its chemical structure consists of a nineteen-carbon chain with a double bond between the first and second carbon atoms.[2] Understanding its spectroscopic properties is crucial for researchers working with this compound in various applications, including its use as a chemical intermediate and in the study of long-chain hydrocarbons.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound [3][4][5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~4.9 | m | 2H | -CH=CH ₂ |

| ~2.0 | m | 2H | -CH ₂-CH=CH₂ |

| ~1.2-1.4 | m | 30H | -(CH₂)₁₅- |

| ~0.9 | t | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS[5][6]

Table 2: ¹³C NMR Spectroscopic Data for this compound [4][6][7]

| Chemical Shift (δ) ppm | Assignment |

| ~139.2 | -C H=CH₂ |

| ~114.1 | -CH=C H₂ |

| ~33.9 | -C H₂-CH=CH₂ |

| ~31.9 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.4 | -(CH₂)n- |

| ~29.2 | -(CH₂)n- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Solvent: CDCl₃, Reference: TMS[6][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its alkene and alkane moieties.

Table 3: IR Spectroscopic Data for this compound [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3079 | Medium | =C-H stretch (alkene) |

| ~2925, ~2854 | Strong | C-H stretch (alkane) |

| ~1641 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (alkane) |

| ~991, ~909 | Strong | =C-H bend (out-of-plane, alkene) |

Sample preparation: Liquid film[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) leads to the formation of a molecular ion and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound [1][9][10]

| m/z | Relative Intensity | Assignment |

| 266 | Moderate | [M]⁺ (Molecular Ion) |

| Various | High | [CnH2n]⁺, [CnH2n-1]⁺ fragments |

Ionization method: Electron Ionization (EI)[1][9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[5][6] The solution is then placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.[11] For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.[12]

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[4] The salt plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.[13] A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for sample purification and introduction.[10] In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming the molecular ion and various fragment ions.[14] These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14][15] The detector measures the abundance of each ion, resulting in the mass spectrum.[14]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides essential spectroscopic data and methodologies for this compound, serving as a foundational resource for its application in scientific research and development.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(18435-45-5) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]